rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
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Overview
Description
rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid: is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure.
Functional Group Introduction: The methoxycarbonyl and carboxylic acid groups are introduced through specific reactions, such as esterification and oxidation.
Reaction Conditions: These reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Palladium and platinum catalysts are used in hydrogenation and other catalytic reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxycarbonyl and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Iodobenzoic Acid: This compound has a similar carboxylic acid group but differs in its aromatic structure.
4,4’-Dichlorobenzophenone: Another compound with a carboxylic acid group, but with a different structural framework.
Uniqueness: The unique bicyclic structure of rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid sets it apart from these similar compounds, providing distinct chemical and biological properties.
Properties
IUPAC Name |
(2R,3S)-3-methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-15-11(14)9-7-4-2-6(3-5-7)8(9)10(12)13/h2,4,6-9H,3,5H2,1H3,(H,12,13)/t6?,7?,8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRMNZXTUXTIOE-YNTFGVKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H](C2CCC1C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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